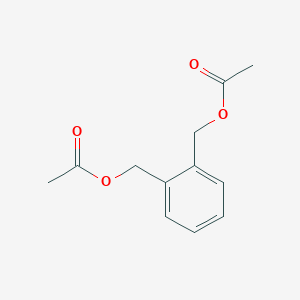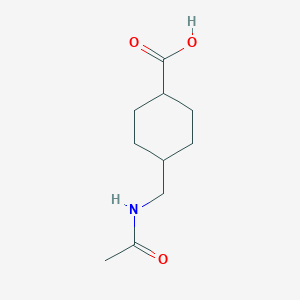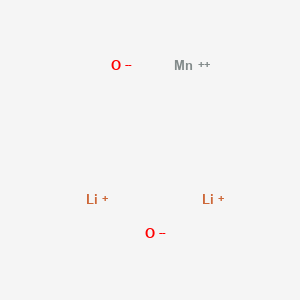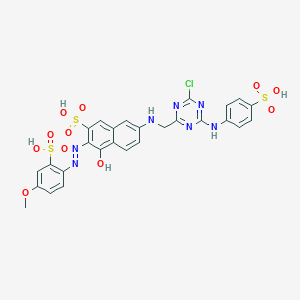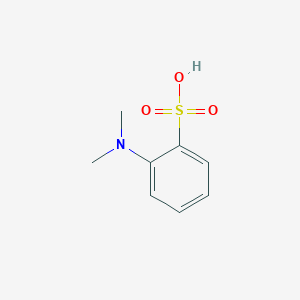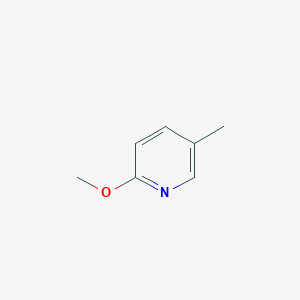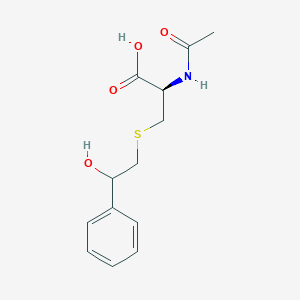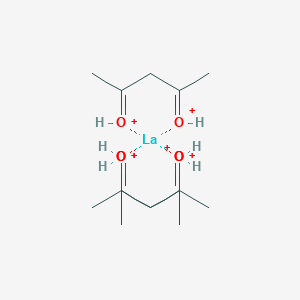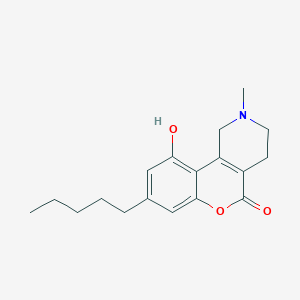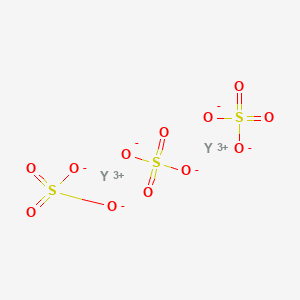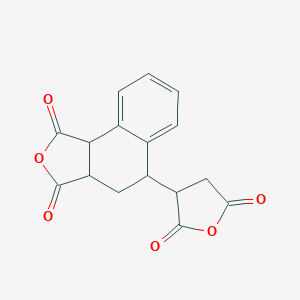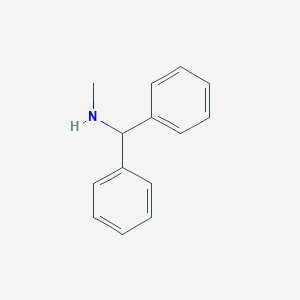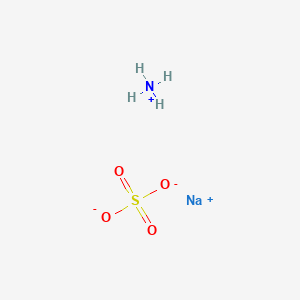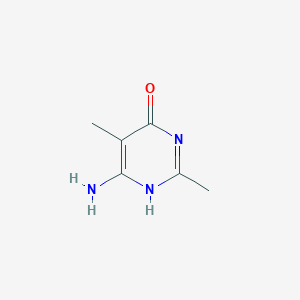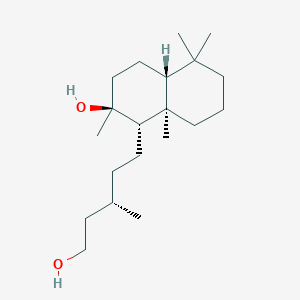
8,15-Eperuanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,15-Eperuanediol is a natural compound that belongs to the diterpenoid family. It is found in various plant species, including the Peruvian medicinal plant, Croton lechleri. This compound has been studied extensively due to its potential therapeutic properties.
Applications De Recherche Scientifique
8,15-Eperuanediol has been studied extensively due to its potential therapeutic properties. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that it can inhibit the growth of various cancer cells such as breast cancer, lung cancer, and colon cancer. It has also been found to have anti-inflammatory effects and can reduce inflammation in the body. Additionally, it has been found to have antioxidant properties and can protect the body against oxidative stress.
Mécanisme D'action
The mechanism of action of 8,15-Eperuanediol is not fully understood. However, studies have suggested that it may exert its therapeutic effects through various mechanisms. It has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth. It has also been found to reduce the production of certain inflammatory cytokines in the body. Additionally, it has been found to scavenge free radicals in the body, thereby reducing oxidative stress.
Effets Biochimiques Et Physiologiques
8,15-Eperuanediol has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to reduce inflammation in the body by reducing the production of inflammatory cytokines. Additionally, it has been found to scavenge free radicals in the body, thereby reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 8,15-Eperuanediol in lab experiments is its natural origin. It is a natural compound that can be extracted from plant sources, making it a safer alternative to synthetic compounds. Additionally, it has been found to have low toxicity, making it a suitable candidate for further research. However, one of the limitations of using 8,15-Eperuanediol in lab experiments is its low solubility in water. This can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on 8,15-Eperuanediol. One area of research could focus on its potential use as an anticancer agent. Further studies could investigate its mechanism of action and its efficacy in various cancer types. Another area of research could focus on its potential use as an anti-inflammatory agent. Studies could investigate its effects on various inflammatory conditions such as arthritis and inflammatory bowel disease. Additionally, further studies could investigate its potential use in combination with other natural compounds or conventional therapies.
Méthodes De Synthèse
The synthesis of 8,15-Eperuanediol can be achieved through various methods. One of the most common methods involves the extraction of the compound from the bark of Croton lechleri. The bark is first dried and then ground into a fine powder. The powder is then extracted using solvents such as ethanol or methanol. The extract is then purified using chromatography techniques to obtain pure 8,15-Eperuanediol.
Propriétés
Numéro CAS |
13902-99-3 |
|---|---|
Nom du produit |
8,15-Eperuanediol |
Formule moléculaire |
C20H38O2 |
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
(1S,2S,4aR,8aR)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol |
InChI |
InChI=1S/C20H38O2/c1-15(10-14-21)7-8-17-19(4)12-6-11-18(2,3)16(19)9-13-20(17,5)22/h15-17,21-22H,6-14H2,1-5H3/t15-,16+,17-,19+,20-/m0/s1 |
Clé InChI |
MCHQEVJMCLOQAZ-NDLGOLERSA-N |
SMILES isomérique |
C[C@@H](CC[C@H]1[C@@]2(CCCC([C@H]2CC[C@]1(C)O)(C)C)C)CCO |
SMILES |
CC(CCC1C2(CCCC(C2CCC1(C)O)(C)C)C)CCO |
SMILES canonique |
CC(CCC1C2(CCCC(C2CCC1(C)O)(C)C)C)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



